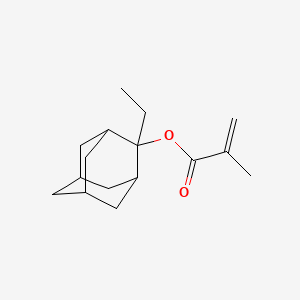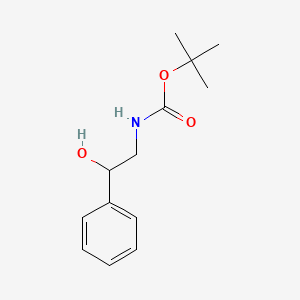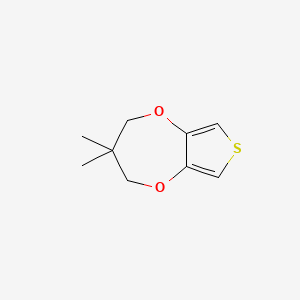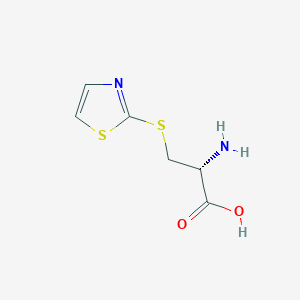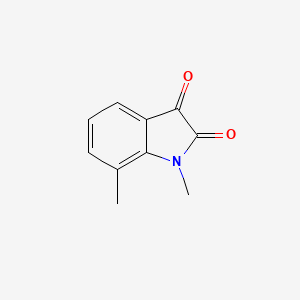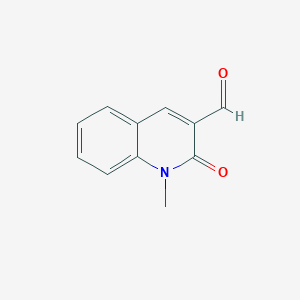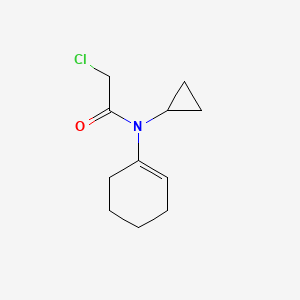![molecular formula C13H7N3O4 B1353014 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid CAS No. 37460-93-8](/img/structure/B1353014.png)
4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid (PDPA) is a member of the pyrrolopyridine family of compounds, which are known for their unique properties. PDPA is a naturally occurring compound found in plants, fungi, and bacteria, and has been studied extensively for its potential medicinal applications. PDPA has a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. Its mechanism of action is complex and involves a variety of biochemical and physiological pathways.
Applications De Recherche Scientifique
Organotin(IV) Complexes and Biological Applications
Organotin(IV) complexes of a related compound, 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid, were synthesized and characterized for their biological applications. These complexes were tested against different bacteria and fungi to determine their toxicity, with toxicity levels assessed through LD50 data calculated using the Brine Shrimp method (Shahid et al., 2005).
Synthesis of Pyrrolo-Benzodiazepines
Another study explored the synthesis of 5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepines, highlighting a method for creating compounds with potential relevance in medical and chemical research. This process involved the reaction of specific esters with primary arylalkylamines, leading to the formation of these complex structures (Schindler et al., 2008).
N-Aryl Sulfonyl Hydrazone Compounds Synthesis
Research on the synthesis of new N-Aryl sulfonyl hydrazone compounds involves reactions that produce structures closely related to the compound of interest. These synthetic pathways include the transformation of specific dione compounds to benzenesulfonyl chloride derivatives, further reacting with hydrazine hydrate to yield hydrazone compounds (Fathi & Mohammed, 2021).
Hybrid Compounds Synthesis
A study on the synthesis of hybrid compounds based on 4-[(1-oxo-3,4-dihydro-2H-naphthalen-2-ylidene)methyl]benzoic acid involves creating structures that incorporate pharmacophoric fragments of reagents. This research could provide insights into designing compounds with tailored biological activities (Ivanova et al., 2019).
Propriétés
IUPAC Name |
4-(5,7-dioxopyrrolo[3,4-b]pyrazin-6-yl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N3O4/c17-11-9-10(15-6-5-14-9)12(18)16(11)8-3-1-7(2-4-8)13(19)20/h1-6H,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAJHYFGFMWBOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2C(=O)C3=NC=CN=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

